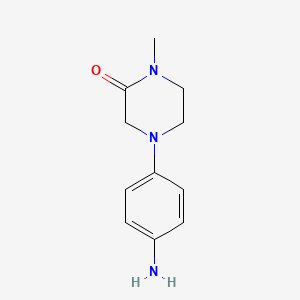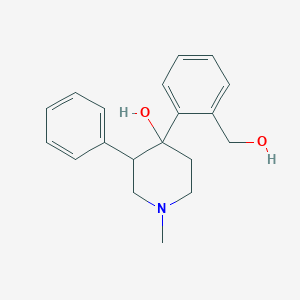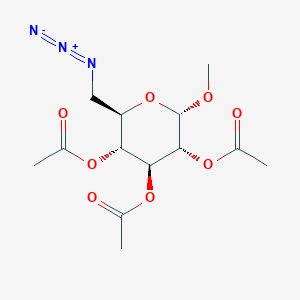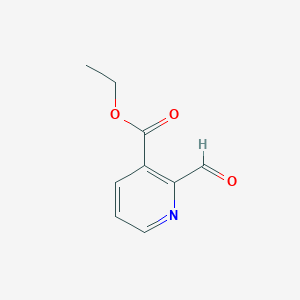
4-(4-Aminophenyl)-1-methylpiperazin-2-one
Descripción general
Descripción
4-(4-Aminophenyl)-1-methylpiperazin-2-one is an organic compound that features a piperazine ring substituted with an aminophenyl group and a methyl group
Mecanismo De Acción
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been reported to exhibit potent antimicrobial activity . Therefore, it’s plausible that 4-(4-Aminophenyl)-1-methylpiperazin-2-one may also interact with microbial targets.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives bearing amide moiety have been reported to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with DNA .
Biochemical Pathways
Similar compounds such as 4-aminobiphenyl have been shown to cause dna damage, which is thought to be mediated by the formation of dna adducts . This suggests that this compound might also interfere with DNA synthesis or repair pathways.
Pharmacokinetics
Studies on related compounds such as 4-aminobiphenyl have shown that these compounds can be distributed in various organs and tissues, and their metabolic kinetics can be influenced by heavy metals like lead .
Result of Action
Related compounds have been shown to exhibit anti-glioma effects and anti-bacterial activity . Therefore, it’s plausible that this compound may also have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heavy metals in the organism can affect the distribution and metabolic kinetics of related compounds . Additionally, the physicochemical properties of the compound, such as solubility and stability, can also be influenced by environmental conditions such as pH and temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one typically involves the reaction of 4-aminophenyl derivatives with piperazine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 4-aminophenyl is introduced to a piperazine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminophenyl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-1-methylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with unique properties
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: Shares the aminophenyl group but lacks the piperazine ring.
1-Methylpiperazine: Contains the piperazine ring but without the aminophenyl substitution.
4-(4-Aminophenyl)piperazine: Similar structure but without the methyl group on the piperazine ring
Uniqueness
4-(4-Aminophenyl)-1-methylpiperazin-2-one is unique due to the combination of the aminophenyl group and the methyl-substituted piperazine ring. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it valuable in multiple research and industrial applications.
Propiedades
IUPAC Name |
4-(4-aminophenyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZMCMDPQEDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040570.png)
![N1-(4-fluorophenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040571.png)
![3-Cyano-1-[3-(trifluoromethyl)benzyl]pyridinium chloride](/img/structure/B3040573.png)

![N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040579.png)









